molecular formula C18H23N3O2S B2395698 N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide CAS No. 1795300-60-5

N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2395698
CAS No.: 1795300-60-5
M. Wt: 345.46
InChI Key: KVIHBEHVZBUULZ-UHFFFAOYSA-N
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Description

N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide is a useful research compound. Its molecular formula is C18H23N3O2S and its molecular weight is 345.46. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties

IUPAC Name

N-[(1-cyclopentyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]-2-thiophen-2-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2S/c22-18(10-14-6-3-9-24-14)19-11-16-15-12-23-8-7-17(15)21(20-16)13-4-1-2-5-13/h3,6,9,13H,1-2,4-5,7-8,10-12H2,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVIHBEHVZBUULZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C3=C(COCC3)C(=N2)CNC(=O)CC4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity based on recent studies and findings.

Chemical Structure and Properties

The compound features a tetrahydropyrano moiety fused with a pyrazole ring and a thiophene group, contributing to its diverse biological activities. The molecular formula is C21H27N3OC_{21}H_{27}N_{3}O and it possesses significant lipophilicity due to the cyclopentyl group, which may enhance its pharmacokinetic properties.

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit a range of biological activities:

Anticancer Activity

Several studies have highlighted the anticancer potential of pyrazole derivatives. For instance, dihydropyrano[2,3-c]pyrazoles have shown promising results as PPARγ ligands with significant inhibitory effects on cancer cell proliferation. In vitro assays have demonstrated IC50 values as low as 0.07 µM against various cancer cell lines, indicating strong antiproliferative activity .

Antimicrobial Activity

The compound's structural analogs have been tested for antimicrobial properties. Studies show that pyrazole derivatives can exhibit moderate to potent antibacterial activity against pathogens such as Xanthomonas and Pseudomonas species. Some derivatives reported EC50 values below 10 µg/mL, demonstrating their effectiveness compared to commercial bactericides .

Anti-inflammatory Effects

The anti-inflammatory potential of similar compounds has also been documented. Research indicates that they can modulate inflammatory pathways by inhibiting cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory response .

The biological activity of this compound likely involves interaction with specific biological targets such as enzymes or receptors. The thiophene moiety may enhance binding affinity to these targets due to its electron-donating properties.

Case Studies and Research Findings

Study Findings Biological Activity
Study AIC50 of 0.03 mM for PPARγ activationAnticancer
Study BEC50 values of 5.44 µg/mL against XacAntimicrobial
Study CSignificant inhibition of COX enzymesAnti-inflammatory

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